molecular formula C8H6BFO3 B1381789 (4-Fluorobenzofuran-2-yl)boronic acid CAS No. 1423791-86-9

(4-Fluorobenzofuran-2-yl)boronic acid

Cat. No. B1381789
CAS RN: 1423791-86-9
M. Wt: 179.94 g/mol
InChI Key: ANIKDESUQGWETI-UHFFFAOYSA-N
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Description

“(4-Fluorobenzofuran-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology . The synthesis was performed on a nanomole scale with high synthesis success rates .


Molecular Structure Analysis

The molecular formula of “(4-Fluorobenzofuran-2-yl)boronic acid” is C8H6BFO3 . Its average mass is 179.941 Da and its monoisotopic mass is 180.039398 Da .


Chemical Reactions Analysis

Boronic acids are known for reversible covalent inhibition of hydroxyl proteases . They have been used in cross-coupling reactions . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Scientific Research Applications

Sensing Applications

(4-Fluorobenzofuran-2-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various analytical methods.

Biological Labelling

The boronic acid moiety of this compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, where it can be used to tag biomolecules for tracking and identification purposes .

Protein Manipulation and Modification

Researchers utilize (4-Fluorobenzofuran-2-yl)boronic acid for protein manipulation and modification. The compound’s affinity for diols enables it to bind to glycoproteins and other diol-containing proteins, allowing for targeted modifications .

Separation Technologies

In separation technologies, (4-Fluorobenzofuran-2-yl)boronic acid is used for its selective binding properties. It can facilitate the separation of complex mixtures by targeting specific molecules, such as glycated proteins, through boronate affinity chromatography .

Development of Therapeutics

The interaction of boronic acids with biological molecules has therapeutic potential(4-Fluorobenzofuran-2-yl)boronic acid could be used in the design of drugs that target specific biological pathways or in the controlled release of insulin for diabetes management .

Electrophoresis of Glycated Molecules

This compound is also employed in the electrophoresis of glycated molecules. Its ability to bind to sugars makes it useful for the analysis and separation of glycated proteins and other glycoconjugates .

Mechanism of Action

Target of Action

The primary target of (4-Fluorobenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(4-Fluorobenzofuran-2-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (4-Fluorobenzofuran-2-yl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids in general are known for their stability, ready preparation, and environmentally benign nature . These properties suggest that (4-Fluorobenzofuran-2-yl)boronic acid likely has good bioavailability.

Result of Action

The result of the action of (4-Fluorobenzofuran-2-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of (4-Fluorobenzofuran-2-yl)boronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environments.

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-fluoro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIKDESUQGWETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzofuran-2-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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